4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is a key step in the synthesis . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline moieties has been reported .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring linked to a sulfonamide group . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the functionalizing deboronation of alkyl boronic esters . The protodeboronation is used in the formal total synthesis of various compounds .Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 114-118 degrees Celsius . Its molecular weight is 199.64 .Scientific Research Applications
Synthesis and Characterization
A series of studies have been conducted on the synthesis and characterization of compounds related to "4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide," revealing their potential for further exploration in various fields of chemistry and pharmacology.
- The synthesis and characterization of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, exploring their anti-microbial activities and docking studies, indicate the scope for novel antimicrobial agents (Spoorthy et al., 2021).
- Studies on crystal structures of related compounds provide insights into molecular interactions and stabilization mechanisms, contributing to the development of new materials with potential applications in drug design and other areas (Sharma et al., 2016).
Pharmacological Potential
Research on similar structures has also highlighted the pharmacological potential of these compounds, particularly in terms of their neuroleptic activities and antifungal properties.
- Investigations into benzamides of N,N-disubstituted ethylenediamines have shown promising neuroleptic properties, suggesting a potential pathway for developing new treatments for psychosis (Iwanami et al., 1981).
- The synthesis of new thiazolyl benzamides and their antifungal activities point towards the development of antifungal agents, which could address the need for new treatments against fungal infections (Narayana et al., 2004).
Anticancer Evaluation
Additionally, studies have focused on designing and synthesizing novel derivatives for anticancer evaluation, highlighting the potential of these compounds in cancer therapy.
- A series of N-phenylbenzamide derivatives were evaluated for their anticancer activity, demonstrating the potential for these compounds to serve as leads in anticancer drug development (Ravinaik et al., 2021).
Bactericidal Activity
Furthermore, the bactericidal activity of related compounds against MRSA showcases the potential application in combating antibiotic-resistant bacterial infections.
- Research on substituted benzamides revealed significant bactericidal activities against MRSA, suggesting a promising avenue for the development of new antibacterial agents (Zadrazilova et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
Compounds containing thethiophene nucleus and indole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of therapeutic properties, suggesting that they may interact with various biological targets.
Mode of Action
Compounds containing thethiophene nucleus and indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that these compounds may interact with their targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated withthiophene nucleus and indole derivatives , it can be inferred that these compounds may affect multiple biochemical pathways .
Result of Action
Compounds containing thethiophene nucleus and indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10(18)14-7-6-13(20-14)8-9-17-15(19)11-2-4-12(16)5-3-11/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQIPCWBBFUNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.